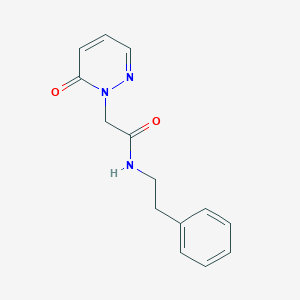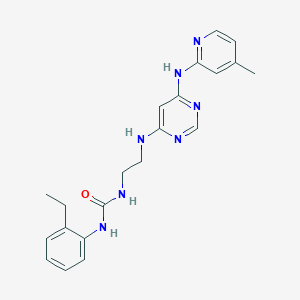![molecular formula C23H22N4O2S2 B2841723 3-amino-4-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 578748-60-4](/img/structure/B2841723.png)
3-amino-4-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecule’s structure is likely to be largely defined by its aromatic rings (the phenyl and thiazole rings) and the tetrahydrothienoquinoline ring system. The presence of the amino group could make it a potential site for protonation, affecting its reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For instance, the amino group could undergo reactions typical of amines, such as acylation or alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and functional groups. For example, the presence of an amino group could make it basic, and the aromatic rings could contribute to its stability .Wissenschaftliche Forschungsanwendungen
Potential Therapeutic Applications
- Neuroprotective Properties : A synthesized quinoline alkaloid, 2-(Quinoline-8-carboxamido)benzoic acid, derived from a similar structural class, demonstrated significant neuroprotective effects in a Caenorhabditis elegans model of Parkinson's disease. This compound ameliorated dopaminergic neurodegeneration induced by 1-methyl-4-phenylpyridinium (MPP+), suggesting its potential as a therapeutic agent for Parkinson's disease due to its ability to modulate the formation of neurotoxic α-synuclein oligomers (Lee et al., 2022).
Biological Activity and Pharmacological Effects
- Anticonvulsant Activity : Research on quinoline derivatives, specifically 7-alkoxy-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline-1(2H)-ones, revealed significant anticonvulsant activity along with low toxicity, indicating their potential in developing treatments for seizure disorders. One compound in this series showed promising results in both anti-MES potency tests and toxicity evaluations, suggesting its potential as a safer alternative to conventional anticonvulsant drugs (Hong-Guang Jin et al., 2006).
- Anti-Inflammatory Effects : A series of quinoline-3-carboxamides and quinazoline derivatives, developed from potent bone resorption inhibitors, demonstrated potent anti-inflammatory effects in models of adjuvant arthritis (AA) in rats. This suggests their potential utility as disease-modifying antirheumatic drugs (DMARDs), with specific compounds showing promising results in terms of efficacy and safety profile (Baba et al., 1996).
Mutagenicity and Carcinogenicity Studies
- Mutational Characteristics of Carcinogens : Studies on the mutational spectra of carcinogenic heterocyclic amines (HCAs) in the colon of Big Blue mice showed that G:C to T:A transversions predominated, with distinct mutational hot spots for different HCAs. This research helps in understanding the mutagenic effects of HCAs, contributing to risk assessments and the development of strategies to mitigate exposure to such compounds (Okonogi et al., 1997).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-amino-4-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S2/c1-2-29-14-9-7-13(8-10-14)17-15-5-3-4-6-16(15)26-22-18(17)19(24)20(31-22)21(28)27-23-25-11-12-30-23/h7-12H,2-6,24H2,1H3,(H,25,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDNQERZXYNWFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C3C(=C(SC3=NC4=C2CCCC4)C(=O)NC5=NC=CS5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4'-Tert-butylspiro[1,3-dihydroquinazoline-2,1'-cyclohexane]-4-one](/img/structure/B2841645.png)
![2-Amino-4-(2-ethoxyphenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2841646.png)
![methyl 2-[(3-oxo-1-phenyl-2,3-dihydro-1H-inden-4-yl)sulfanyl]acetate](/img/structure/B2841647.png)


![1-[4-(1-Methyltetrazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2841653.png)


![(2Z)-6-bromo-2-[(2,5-difluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2841659.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide](/img/structure/B2841660.png)


